methyl 2-[3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The initial step typically includes the formation of the thiazole ring, followed by the introduction of the pyrrole moiety. The final steps involve the addition of the benzoate and propoxyphenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions including:
Oxidation: This reaction typically involves the hydroxyl group, converting it to a carbonyl group under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl groups to form alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4-pyrone: Known for its use as a flavoring agent and its antioxidant properties.
Methyl 4-hydroxy-3-methoxycinnamate: Exhibits antioxidant and anti-inflammatory activities.
2-Hydroxy-4-methoxybenzaldehyde: Used as a tyrosinase inhibitor in cosmetic formulations.
Uniqueness
METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its complex structure, which allows for multiple functional modifications and diverse applications in various fields .
Properties
Molecular Formula |
C30H30N2O7S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-14-38-21-11-8-19(9-12-21)24-23(25(33)20-10-13-22(17(3)16-20)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h7-13,16,24,33H,2,6,14-15H2,1,3-5H3/b25-23+ |
InChI Key |
IOWRFRHPJGJBAW-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
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